molecular formula C10H7AsO B14739620 1-Arsorosonaphthalene CAS No. 5425-23-0

1-Arsorosonaphthalene

Cat. No.: B14739620
CAS No.: 5425-23-0
M. Wt: 218.08 g/mol
InChI Key: UULOYPQAZZKUDO-UHFFFAOYSA-N
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Description

1-Arsorosonaphthalene is an organoarsenic compound with the molecular formula C10H7AsO It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by an arsorosyl group (AsO) Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Arsorosonaphthalene can be synthesized through several methods, including:

    Direct Arsorosylation: This involves the direct introduction of the arsorosyl group into the naphthalene ring. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective substitution of the hydrogen atom.

    Stepwise Synthesis: This method involves the initial formation of an intermediate compound, which is then converted to this compound through subsequent reactions. For example, starting with a naphthalene derivative, the intermediate can be treated with an arsenic-containing reagent under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

1-Arsorosonaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic-containing oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding arsine derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The arsorosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or organometallic compounds are commonly employed in these reactions.

Major Products Formed:

    Oxidation Products: Arsenic oxides and related compounds.

    Reduction Products: Arsine derivatives.

    Substitution Products: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

1-Arsorosonaphthalene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic reactions.

    Biology: The compound’s unique properties make it useful in studying the biological effects of arsenic-containing compounds, including their interactions with biomolecules.

    Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the context of anticancer and antimicrobial agents.

    Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Arsorosonaphthalene involves its interaction with molecular targets, such as enzymes and proteins. The arsorosyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied in the context of its potential therapeutic effects.

Comparison with Similar Compounds

1-Arsorosonaphthalene can be compared with other similar compounds, such as:

    1-Nitronaphthalene: A naphthalene derivative with a nitro group instead of an arsorosyl group. It has different chemical properties and reactivity.

    1-Hydroxynaphthalene: A naphthalene derivative with a hydroxyl group. It is more polar and has different biological activities.

    1-Bromonaphthalene: A naphthalene derivative with a bromine atom. It undergoes different substitution reactions compared to this compound.

Uniqueness: this compound’s uniqueness lies in the presence of the arsorosyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

5425-23-0

Molecular Formula

C10H7AsO

Molecular Weight

218.08 g/mol

IUPAC Name

1-arsorosonaphthalene

InChI

InChI=1S/C10H7AsO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

UULOYPQAZZKUDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[As]=O

Origin of Product

United States

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